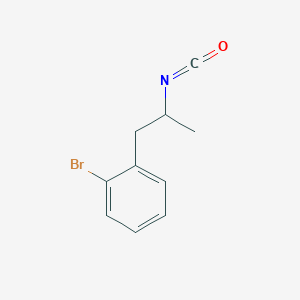![molecular formula C8H5BrN2O B1376156 9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1198413-08-9](/img/structure/B1376156.png)
9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one
Vue d'ensemble
Description
9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidinone family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring, with a bromine atom at the 9th position. It has a molecular formula of C8H5BrN2O and a molecular weight of 225.04 g/mol
Applications De Recherche Scientifique
9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one has diverse applications in scientific research:
Pharmaceuticals: This compound and its derivatives exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it a valuable building block for the synthesis of advanced materials with specific properties.
Chemical Biology: It is used as a probe in studying biological pathways and molecular interactions due to its ability to interact with specific molecular targets.
Mécanisme D'action
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through several methods. One common approach involves the reaction of 3-bromo-5-methyl-pyridin-2-amine with malonyl chloride in dichloromethane at room temperature for 48 hours. This reaction yields 9-bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, which can be further processed to obtain the desired compound .
Another method involves the metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one. This reaction proceeds under mild conditions and can be executed on a gram scale, highlighting its broad functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 9th position can be substituted with other functional groups, such as amino or phenyl groups.
Chalcogenation Reactions: The compound can undergo sulfenylation and selenylation at the C-3 position to form 3-ArS/ArSe derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as phenylamine or other nucleophiles can be used under appropriate conditions to achieve substitution at the 9th position.
Chalcogenation Reactions: Iodine is commonly used as a catalyst in the presence of aryl sulfonyl hydrazides or other thiol surrogates.
Major Products Formed
Substitution Reactions: Products such as 9-phenylaminotetrahydro-4H-pyrido[1,2-a]pyrimidin-4-ones.
Chalcogenation Reactions: 3-ArS/ArSe derivatives with high yields (up to 95%).
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-Pyrido[1,2-a]pyrimidin-4-one: The parent compound without the bromine substitution.
9-Phenylaminotetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one: A derivative with a phenylamino group at the 9th position.
2-Methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one: A derivative with a methyl group at the 2nd position and a hydroxy group at the 9th position.
Uniqueness
9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to the presence of the bromine atom at the 9th position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This substitution allows for further functionalization and derivatization, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
9-bromopyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-2-1-5-11-7(12)3-4-10-8(6)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZILTAAWFDDTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=O)C=CN=C2C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine .2hcl](/img/structure/B1376074.png)


![4-Bromobenzo[d]thiazole-2-carbonitrile](/img/structure/B1376078.png)





![4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one](/img/structure/B1376088.png)


![4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B1376093.png)

